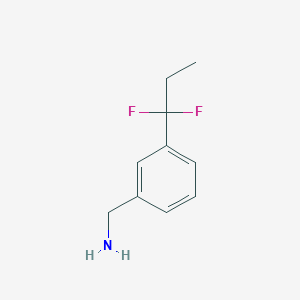

(3-(1,1-Difluoropropyl)phenyl)methanamine

Description

(3-(1,1-Difluoropropyl)phenyl)methanamine (CAS: 1895797-62-2) is a fluorinated aromatic amine characterized by a benzylamine scaffold substituted at the 3-position with a 1,1-difluoropropyl group. This compound is primarily utilized in pharmaceutical research and organic synthesis, where its fluorine atoms enhance metabolic stability and modulate electronic properties .

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

[3-(1,1-difluoropropyl)phenyl]methanamine |

InChI |

InChI=1S/C10H13F2N/c1-2-10(11,12)9-5-3-4-8(6-9)7-13/h3-6H,2,7,13H2,1H3 |

InChI Key |

NJJFCBASUVRYTI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC(=C1)CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,1-Difluoropropyl)phenyl)methanamine typically involves the reaction of a suitable phenyl derivative with a difluoropropylating agent followed by amination. One common method involves the use of 3-bromophenylmethanamine as a starting material, which undergoes a nucleophilic substitution reaction with 1,1-difluoropropane under appropriate conditions to yield the desired product.

Industrial Production Methods: Industrial production of (3-(1,1-Difluoropropyl)phenyl)methanamine may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-(1,1-Difluoropropyl)phenyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropropyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-(1,1-Difluoropropyl)phenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific molecular pathways. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, (3-(1,1-Difluoropropyl)phenyl)methanamine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-(1,1-Difluoropropyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoropropyl group can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key structural differences between (3-(1,1-Difluoropropyl)phenyl)methanamine and its analogs:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (3-(1,1-Difluoropropyl)phenyl)methanamine | 1,1-Difluoropropyl | C₁₀H₁₂F₂N | 215.21 | High electronegativity, enhanced polarity |

| (3-Cyclopropylphenyl)methanamine | Cyclopropyl | C₁₀H₁₃N | 161.22 | Rigid cyclopropane ring, steric hindrance |

| (3-Trifluoromethylphenyl)methanamine | Trifluoromethyl | C₈H₈F₃N | 191.15 | Strong electron-withdrawing CF₃ group |

| 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine | Pyrazolyl | C₁₀H₁₁N₃ | 188.22 | Heterocyclic aromatic system |

| (3-Chlorophenyl)methanamine | Chlorine | C₇H₈ClN | 157.60 | Halogen substitution, moderate polarity |

Key Observations :

- Fluorine vs. Cyclopropyl: The 1,1-difluoropropyl group introduces polarity and metabolic stability compared to the non-polar cyclopropyl group .

- Heterocyclic Derivatives : Pyrazolyl-substituted analogs () introduce nitrogen atoms, enabling hydrogen bonding and π-π interactions distinct from fluorinated variants.

Stability and Reactivity

- The difluoropropyl group enhances hydrolytic stability compared to esters or amides ().

- Cyclopropyl derivatives exhibit strain-induced reactivity, enabling ring-opening reactions under acidic conditions ().

Target Engagement

- (3-(1,1-Difluoropropyl)phenyl)methanamine: Potential applications in G protein-coupled receptor (GPCR) modulation, as fluorinated amines are common in GPCR-targeted drugs ().

- Pyrazolyl Derivatives : Used in kinase inhibitors () due to their ability to occupy hydrophobic pockets.

Market Trends

Biological Activity

(3-(1,1-Difluoropropyl)phenyl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity can reveal insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of (3-(1,1-Difluoropropyl)phenyl)methanamine can be represented as follows:

- Molecular Formula : C13H14F2N

- Molecular Weight : 225.25 g/mol

This compound features a difluoropropyl group attached to a phenyl ring, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that (3-(1,1-Difluoropropyl)phenyl)methanamine exhibits various biological activities, including:

- Binding Affinity : Studies have shown that this compound interacts with several biological targets, indicating potential roles in modulating receptor activities.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may demonstrate cytotoxicity against cancer cell lines, particularly breast cancer cells (MCF-7) when compared to standard treatments like Tamoxifen .

The mechanisms through which (3-(1,1-Difluoropropyl)phenyl)methanamine exerts its effects are still under investigation. However, it is hypothesized that the compound may act through:

- Receptor Modulation : Binding to specific receptors involved in cell signaling pathways.

- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of (3-(1,1-Difluoropropyl)phenyl)methanamine and its derivatives. Below is a summary of key findings:

Cytotoxicity Assays

In vitro assays using the MTT method demonstrated that (3-(1,1-Difluoropropyl)phenyl)methanamine and its analogs exhibited potent cytotoxic effects on MCF-7 breast cancer cells. The results indicated that these compounds had lower toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the amine group and fluorinated side chains have been shown to significantly influence both binding affinity and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.